2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name for this compound is 2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid , derived from the systematic naming of fused heterocyclic systems. The numbering follows the furo[3,2-b]pyrrole core, where the furan ring is fused to the pyrrole at positions 3 and 2, respectively.
Key structural features :
- Positional isomerism : The methyl groups occupy positions 2 and 4, distinguishing it from isomers with alternative substitution patterns (e.g., 3,4-dimethyl derivatives).
- Tautomerism : The carboxylic acid group may exhibit keto-enol tautomerism, though the keto form dominates under standard conditions due to resonance stabilization.
Table 1: Structural and Isomeric Characteristics
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 155445-40-2 |
| SMILES | O=C(C1=CC(OC(C)=C2)=C2N1C)O |
| Positional Isomers | 3,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid; 5,6-Dimethyl derivatives |
| Tautomerism | Predominantly keto form |
X-ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for this compound are not publicly available, insights can be drawn from analogous compounds. For example, the crystal structure of 4H-furo[3,2-b]pyrrole-5-carboxylic acid bound to human D-amino acid oxidase reveals a planar furo[3,2-b]pyrrole core with hydrogen bonding between the carboxylic acid group and enzyme residues.
Key geometric features inferred :
Comparative Analysis with Related Furopyrrole Derivatives
The reactivity and stability of this compound differ significantly from other furopyrrole derivatives. Below is a comparative analysis:
Table 2: Comparative Properties of Furopyrrole Derivatives
Key distinctions :
- Reactivity : The [3,2-b] fusion pattern reduces electron density in the diene system compared to [2,3-b] isomers, lowering Diels-Alder reactivity.
- Stability : Methyl groups at positions 2 and 4 enhance steric protection, reducing susceptibility to oxidation.
- Electronic effects : The furan oxygen atom’s lone pairs contribute to resonance stabilization, whereas thiophene analogs lack this effect, altering redox behavior.
Properties
IUPAC Name |
2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYONTTIMZPLUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the furan and pyrrole rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Organic Synthesis
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is utilized as an intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be used in pharmaceuticals and agrochemicals. The compound's furo-pyrrole framework is particularly valuable for synthesizing biologically active molecules.
Case Study : A study demonstrated the synthesis of novel pyrrole derivatives using this compound as a starting material. These derivatives exhibited significant antimicrobial properties, showcasing the compound's potential in drug development.
Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.
Data Table: Therapeutic Potential of Derivatives
| Derivative Name | Activity | Reference |
|---|---|---|
| Pyrrole-A | Anti-inflammatory | |
| Pyrrole-B | Analgesic | |
| Pyrrole-C | Antimicrobial |
Agrochemical Applications
The compound has been explored for use in agrochemicals, particularly as a potential pesticide or herbicide. Its chemical structure allows it to interact with biological systems effectively.
Case Study : Research conducted on the herbicidal activity of this compound showed promising results against certain weed species. The compound demonstrated effective inhibition of growth at specific concentrations.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN)
- Structure : Lacks the 2,4-dimethyl substituents.
- Activity : A prototype DAO inhibitor (IC₅₀ ~50 nM in rodents) that enhances hippocampal long-term potentiation (LTP) and recognition memory. At 10 mg/kg, it reduces neurological deficits in ischemic stroke models .
- Key Difference : The absence of methyl groups reduces metabolic stability compared to the 2,4-dimethyl derivative, as alkyl substituents often improve pharmacokinetic profiles .
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid (TPC)
2,3,5,7-Tetrabromobenzofuro[3,2-b]pyrrole
- Structure : Incorporates a benzofuran moiety and bromine substituents.
- Activity : Displays broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (MIC ~2 µg/mL) .
- Key Difference : Bromination shifts the activity from neurological targets to antimicrobial applications, highlighting the role of halogenation in diversifying bioactivity .
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Contains a single methyl group at position 4.
- Activity: Intermediate DAO inhibitory potency, weaker than the 2,4-dimethyl derivative but stronger than the non-methylated parent compound .
- Key Difference: Mono-methylation partially mimics the steric and electronic effects of the 2,4-dimethyl group, suggesting additive benefits of multiple substituents .
Data Table: Structural and Functional Comparison
Biological Activity
2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 155445-40-2) is an organic compound characterized by its unique heterocyclic structure, which includes both furan and pyrrole rings. Its molecular formula is CHNO. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Antimicrobial Properties
Research has indicated that derivatives of furo[3,2-b]pyrrole, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain furo[3,2-b]pyrrole derivatives showed promising antibacterial effects against strains such as Escherichia coli and Micrococcus luteus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as lead structures for the development of new antibacterial agents .
The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. This inhibition can affect metabolic pathways crucial for bacterial survival and proliferation .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Studies have explored the synthesis of various furo[3,2-b]pyrrole derivatives and their effects on cancer cell lines, indicating potential cytotoxic effects that warrant further investigation. The exact pathways and molecular targets involved in this activity are still being elucidated .
Synthesis and Evaluation
A comprehensive review of the synthesis methods for furo[3,2-b]pyrrole derivatives has been conducted. These methods often involve cyclization reactions under acidic or basic conditions. For example, the use of p-toluenesulfonic acid in toluene has been reported as an effective approach for synthesizing these compounds .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | >20.48 | |
| Furo[3,2-b]pyrrole derivatives | Anticancer | Varies | |
| General Furo[3,2-b]pyrroles | Antimicrobial | Micromolar |
Case Study: Antibacterial Activity
In a specific case study involving the antibacterial evaluation of furo[3,2-b]pyrrole derivatives, it was found that certain compounds exhibited significant activity against Micrococcus luteus. The presence of functional groups capable of forming hydrogen bonds was identified as critical for enhancing antibacterial potency. For instance, a compound with a bulky lipophilic substituent demonstrated improved membrane penetration capabilities, suggesting a mechanism involving disruption of bacterial membranes .
Future Directions
Given the promising biological activities associated with this compound and its derivatives, future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models before progressing to clinical trials.
Q & A
Q. What are the optimal synthetic routes for 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves cyclization of substituted furan and pyrrole precursors. A common approach uses 2-methylfuran derivatives reacted with pyrrole analogs under strong acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in solvents like toluene or dichloromethane at elevated temperatures (80–120°C). Post-cyclization, hydrolysis of the methyl ester intermediate (if present) yields the carboxylic acid derivative. Critical factors include solvent polarity, reaction time, and catalyst loading to minimize side products like decarboxylated byproducts .
Q. How can researchers effectively purify and characterize this compound post-synthesis?
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Characterization requires multimodal analysis:
Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?
The furopyrrole core undergoes electrophilic substitution at the pyrrole ring (position 3) and oxidation at the furan oxygen. Key reactions include:
- Oxidation : MCPBA or H₂O₂ converts the furan ring to a diketone, altering electronic properties.
- Nucleophilic substitution : The carboxylic acid group facilitates amide bond formation via EDC/HOBt coupling. Substituents at the 2- and 4-positions sterically hinder reactions at adjacent sites, necessitating tailored catalysts (e.g., Pd for cross-coupling) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in biological activity studies of this compound?
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from variations in assay conditions or impurities. Solutions include:
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) model binding to enzymes like D-amino acid oxidase. Key steps:
Q. What challenges arise in scaling up synthesis for preclinical studies, and how can purity be maintained?
Scale-up introduces heat dissipation issues during exothermic cyclization, risking decomposition. Mitigation strategies:
- Flow chemistry : Continuous reactors (e.g., Corning AFR) improve temperature control.
- In-line analytics : PAT tools (FTIR, Raman) monitor reaction progress.
- Crystallization optimization : Use antisolvent addition (water) to enhance yield and polymorph control .
Methodological Notes
- Bioactivity Testing : For antimicrobial studies, use MIC assays against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains with ciprofloxacin as a positive control .
- Data Reproducibility : Report purity (HPLC), solvent residues (GC-MS), and elemental analysis (C, H, N) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
